molecular formula C21H22N2O3 B6502484 (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 903864-44-8

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B6502484
CAS No.: 903864-44-8
M. Wt: 350.4 g/mol
InChI Key: UHNQLIFSARUNBB-WQRHYEAKSA-N
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Description

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and a pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperidine and pyridine groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could result in saturated derivatives of the original compound.

Scientific Research Applications

(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one
  • (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Uniqueness

The uniqueness of (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or therapeutic potentials.

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-10-17(24)16(13-23-8-3-2-4-9-23)21-19(14)20(25)18(26-21)11-15-6-5-7-22-12-15/h5-7,10-12,24H,2-4,8-9,13H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQLIFSARUNBB-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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